Researchers studying gibberellin signaling in maize often find that GA3 fails to elicit measurable responses in d3 and d5 dwarf mutants. Gibberellin A5 (GA5) is the most active gibberellin for these genotypes, providing robust growth promotion where GA3 is ineffective. As a reference standard, GA5 enables precise quantification in Avena bioassays (detection limit 10^-10 to 10^-11 g/mL). For agricultural applications, GA5 at 5-50 mg/L increases grape berry number and quality when applied pre-veraison (WO2017/161453A1). Supplied with full analytical characterization; store at -20°C.
Molecular FormulaC19H22O5
Molecular Weight330.4 g/mol
CAS No.561-56-8
Cat. No.B196258
⚠ Attention: For research use only. Not for human or veterinary use.
Gibberellin A5 (GA5) is a C19-gibberellin plant hormone initially identified in Gibberella fujikuroi, characterized by a molecular formula of C19H22O5 and a molecular weight of 330.40 g/mol [1]. It differs structurally from gibberellin A1 by the absence of the OH group at C-2 and the presence of a double bond between C-3 and C-4 (gibbane numbering) . GA5 is recognized as a naturally occurring, bioactive gibberellin that promotes floral development and exhibits species- and response-specific growth regulatory activities distinct from other gibberellin analogs [2].
Plant hormone toolNaturally occurring C19-gibberellin with reported species- and response-specific growth regulatory activities
Distinct structural motifΔ3,4 double bond differentiates GA5 from GA1, GA3, GA4, and GA7 analogs
Characterized standardSupplied as analytical reference standard supporting method development and QC workflows
[1] Plantaedb.com. (2026). Gibberellin A5 - Physical and Chemical Properties. Retrieved from https://plantaedb.com/compound/Gibberellin%20A5 View Source
[2] Wittwer, S. H., & Bukovac, M. J. (1962). Quantitative and qualitative differences in plant response to the gibberellins. American Journal of Botany, 49(5), 524-529. View Source
GA5 Substitution Specificity
The substitution of GA5 with other gibberellins such as GA3, GA4, or GA7 in research or agricultural protocols is not straightforward due to pronounced species and response specificity among gibberellins [1]. The comparative biological activities of gibberellins A1 through A9 evaluated across multiple test systems demonstrate that different GAs exhibit varying potencies depending on the plant species, tissue type, and developmental process being targeted [2]. For instance, GA5 is among the most active gibberellins for specific maize dwarf mutants (d3 and d5) but is relatively ineffective compared to GA3 on the d1 mutant, whereas GA4, GA7, and GA9 show strikingly greater activity on cucumber seedlings than other GAs [3]. Furthermore, GA5 undergoes distinct metabolic fates in plant tissues, being converted to GA1, GA3, and GA6 in species-specific patterns that cannot be replicated by direct application of its metabolites [4]. The quantitative evidence below substantiates that selection between GA5 and its analogs must be informed by empirical data relevant to the specific experimental system or agricultural application.
Species/response specificity
Gibberellin activity rank order varies across plant species, tissues, and developmental stages; GA5 response profiles may not transfer to GA3, GA4, or GA7
Genotype-dependent activity
Maize d3/d5 dwarf mutant growth promotion by GA5 may be substantially reduced when substituting GA3; genotype-specific signaling pathways drive differential sensitivity
Metabolic fate divergence
GA5 is rapidly metabolized to GA1, GA3, and GA6 in species-specific patterns; direct application of these metabolites cannot replicate GA5 precursor kinetics
[1] Crozier, A., Kuo, C. C., Durley, R. C., & Pharis, R. P. (1970). The biological activities of 26 gibberellins in nine plant bioassays. Botany, 48, 867-877. View Source
[2] Wittwer, S. H., & Bukovac, M. J. (1962). Quantitative and qualitative differences in plant response to the gibberellins. American Journal of Botany, 49(5), 524-529. View Source
[3] Wittwer, S. H., & Bukovac, M. J. (1962). Quantitative and qualitative differences in plant response to the gibberellins. American Journal of Botany, 49(5), 524-529. View Source
[4] de Bottini, G. A., Bottini, R., Koshioka, M., Pharis, R. P., & Coombe, B. G. (1987). Metabolism of [3H]gibberellin A5 by immature seeds of apricot (Prunus armeniaca L.). Plant Physiology, 83(1), 137-142. View Source
GA5 Quantitative Evidence
Maize d3 and d5 Mutant Growth Promotion
In mutant dwarfs of Zea mays, GA5 and GA9 were the most active gibberellins for promoting growth of the d3 and d5 mutants, whereas GA3 was more effective on the d1 mutant [1]. This demonstrates genotype-specific differential activity that cannot be predicted from potency on other test systems.
Maize d3/d5 vs d1 responseHead-to-head
GA5/GA9 most active for d3/d5; GA3 most active for d1 mutant
Growth promotion activity on Zea mays dwarf mutants
Target Compound Data
GA5: most active gibberellin (along with GA9) for d3 and d5 mutants
Comparator Or Baseline
GA3: relatively ineffective on d3 and d5 compared to GA5 and GA9; most active on d1 mutant
Quantified Difference
Qualitative rank-order reversal: GA5/GA9 > GA3 for d3/d5; GA3 > GA5 for d1
Conditions
Zea mays dwarf mutant bioassays evaluating d1, d3, and d5 genotypes across wide concentration ranges
Why This Matters
Researchers studying GA signaling in maize mutants should select GA5 over GA3 for d3/d5 genotypes, as substitution with GA3 would yield significantly lower or negligible responses.
[1] Wittwer, S. H., & Bukovac, M. J. (1962). Quantitative and qualitative differences in plant response to the gibberellins. American Journal of Botany, 49(5), 524-529. View Source
Pharbitis nil Flower Induction
At a 0.5 μg dosage, the order of flower formation promotive activity in Pharbitis nil Chois. cv. Kidachi was GA2 = GA4 = GA5 > GA1 = GA7 (approximately) > GA3 = GA20 > GA21 > GA9 = GA8 = GA27 = water control [1]. Notably, GA5 exhibited superior flower-promoting activity compared to GA3, which ranked lower in this assay despite its high activity on shoot elongation in the same species [2].
Pharbitis nil flower inductionHead-to-head
GA5 in top activity tier (GA2=GA4=GA5) for flower formation; GA3 ranked lower
Supports flower induction response context; distinct from shoot elongation assays
Pharbitis nil Chois. cv. Kidachi cotyledonary plumule application followed by inductive dark period of relatively short duration; 0.5 μg dosage
Why This Matters
For protocols requiring flower induction in Pharbitis nil, GA5 provides superior efficacy compared to the more commonly available GA3, which is substantially less effective for this specific response.
[1] Japanese Society for Horticultural Science. (1977). Difference in effectiveness of various gibberellins on shoot elongation and flower formation in Pharbitis nil Chois. Journal of the Japanese Society for Horticultural Science, 46(1), 117-122. View Source
[2] Japanese Society for Horticultural Science. (1977). Difference in effectiveness of various gibberellins on shoot elongation and flower formation in Pharbitis nil Chois. Journal of the Japanese Society for Horticultural Science, 46(1), 117-122. View Source
Metabolic Precursor in Apricot Seeds
When immature seeds of apricot (Prunus armeniaca L.) were fed [3H]GA5 at 2× expected endogenous levels for 4 days, only 5% of the recovered radioactivity remained as intact GA5 [1]. The major free GA metabolites identified by GC-SIM were GA1, GA3, and GA6, while the major highly water-soluble metabolite was GA1-glucosyl ester [2]. This metabolic profile indicates that GA5 functions as a precursor to multiple bioactive GAs in this species.
Metabolic precursor fateCross-study comparable
5% intact GA5 after 4 days; converted to GA1 (17%), GA3 (14%), GA6 (7%)
Metabolic stability and fate in apricot immature seeds
Target Compound Data
GA5: 5% remaining after 4 days; metabolized to GA1 (17%), GA3 (14%), GA6 (7%), and conjugates
Comparator Or Baseline
GA3 (as metabolite): produced as a downstream product from GA5 precursor; GA1 (as metabolite): major free metabolite at 17% of recovered radioactivity
Quantified Difference
GA5 undergoes extensive metabolism (95% turnover in 4 days) and serves as a precursor to multiple bioactive GAs rather than being the terminal active form
Conditions
Apricot immature seeds fed [3H]GA5 at 2× expected endogenous levels; 4-day incubation; analysis by reversed-phase C18 HPLC-radiocounting and capillary GC-SIM
Why This Matters
Procurement of GA5 for metabolic studies in Prunus species or other systems where precursor-product relationships are of interest is essential; GA3 or GA1 cannot serve as substitutes for tracing the GA5 metabolic pathway.
GA metabolismPrunus armeniacatracer studies
[1] de Bottini, G. A., Bottini, R., Koshioka, M., Pharis, R. P., & Coombe, B. G. (1987). Metabolism of [3H]gibberellin A5 by immature seeds of apricot (Prunus armeniaca L.). Plant Physiology, 83(1), 137-142. View Source
[2] de Bottini, G. A., Bottini, R., Koshioka, M., Pharis, R. P., & Coombe, B. G. (1987). Metabolism of [3H]gibberellin A5 by immature seeds of apricot (Prunus armeniaca L.). Plant Physiology, 83(1), 137-142. View Source
Avena First-Leaf Bioassay Sensitivity
In the Avena first-leaf bioassay, gibberellins A1, A4, and A5 can be detected at 10^-11 or 10^-10 g/mL and give optimum activity of approximately 230% elongation relative to water controls (100%) [1]. This detection sensitivity places GA5 in the highest sensitivity tier among tested gibberellins, contrasting sharply with GA6 and GA7 which require substantially higher concentrations (10^-5 g/mL) for detection [2].
Avena bioassay sensitivityHead-to-head
GA5 detectable at 10⁻¹¹–10⁻¹⁰ g/mL; ~230% elongation vs water control
Supports low-abundance GA analytical detection context
Detection 100,000×–1,000,000× more sensitive than GA6/GA7 in this assay
Detection sensitivity in Avena first-leaf bioassay
Target Compound Data
GA5: detectable at 10^-11 to 10^-10 g/mL; optimum activity ~230% elongation
Comparator Or Baseline
GA6 and GA7: detectable only at 10^-5 g/mL (5-6 orders of magnitude less sensitive); optimum activity ~190% for GA7
Quantified Difference
GA5 is approximately 100,000× to 1,000,000× more sensitively detected than GA6 and GA7 in this assay system
Conditions
Avena first-leaf bioassay; elongation measured relative to water controls (100%)
Why This Matters
For analytical method development and trace quantification in plant extracts, GA5 offers detection sensitivity comparable to GA1 and GA4 but vastly superior to GA6 and GA7, making it a preferred standard for low-abundance GA profiling.
[1] Oxford Journals. (n.d.). Activity of gibberellins A1 to A9 in the Avena first-leaf bioassay, and location after chromatography. Retrieved from oxfordjournals.org View Source
[2] Oxford Journals. (n.d.). Activity of gibberellins A1 to A9 in the Avena first-leaf bioassay, and location after chromatography. Retrieved from oxfordjournals.org View Source
Parthenocarpic Fruit Set in Tomato
Parthenocarpic fruit growth in Lycopersicon esculentum (tomato) was evaluated as a function of dosage across gibberellins A1 through A9. At the lowest dosage levels tested, GA5 and GA7 were the most active gibberellins for inducing parthenocarpic fruit set, whereas at the highest levels all gibberellins except GA8 were equally effective [1]. This indicates that GA5 achieves maximal efficacy at lower application rates compared to other analogs.
Tomato parthenocarpic fruit setHead-to-head
GA5 most active (tied with GA7) at lowest dosage levels for fruit set induction
Lycopersicon esculentum; maximal response at lower application rates than GA1, GA3, GA4
Lycopersicon esculentumparthenocarpyfruit development
Evidence Dimension
Parthenocarpic fruit growth induction in tomato
Target Compound Data
GA5: most active gibberellin (tied with GA7) at lowest tested dosage levels
Comparator Or Baseline
Other GAs (GA1, GA2, GA3, GA4, GA6, GA9): required higher doses to achieve comparable parthenocarpic response
Quantified Difference
GA5 achieves maximal parthenocarpic response at lower application rates than GA1, GA3, GA4, or GA9
Conditions
Lycopersicon esculentum parthenocarpic fruit set assay across a range of GA dosages
Why This Matters
For agricultural applications requiring parthenocarpic fruit set in tomato with minimized GA input, GA5 offers dose efficiency advantages over GA3 and other analogs, potentially reducing cost and environmental load.
Lycopersicon esculentumparthenocarpyfruit development
[1] Wittwer, S. H., & Bukovac, M. J. (1962). Quantitative and qualitative differences in plant response to the gibberellins. American Journal of Botany, 49(5), 524-529. View Source
Analytical Reference Standard
Gibberellin A5 is supplied as a fully characterized chemical compound compliant with regulatory guidelines for use as a reference standard in analytical method development, method validation (AMV), and Quality Controlled (QC) applications during synthesis and formulation stages . It serves as a reference standard for traceability against pharmacopeial standards (USP or EP) . This formal recognition distinguishes GA5 from less rigorously characterized GA preparations.
Analytical reference standardData to verify
Characterized reference standard; claimed compliance with regulatory guidelines
Supports method validation documentation review; traceability context to be verified
Supplier-reported traceability to USP/EP; independent confirmation recommended
Regulatory compliance and analytical traceability status
Target Compound Data
GA5: fully characterized reference standard compliant with regulatory guidelines; traceable to USP/EP pharmacopeial standards
Comparator Or Baseline
Commercial GA3 preparations: may not be supplied with the same level of characterization or regulatory traceability documentation (class-level inference)
Quantified Difference
Qualitative difference in regulatory documentation and traceability chain
Conditions
Analytical reference standard certification and quality control context
Why This Matters
For GLP/GMP laboratories and regulatory submissions, procurement of GA5 as a certified reference standard provides the documentation and traceability required for method validation and regulatory compliance.
Based on evidence that GA5 is the most active gibberellin (tied with GA9) for promoting growth in Zea mays d3 and d5 dwarf mutants, while being relatively ineffective on the d1 mutant compared to GA3 [1], GA5 is the preferred compound for studies investigating genotype-specific GA signaling pathways in maize. Researchers studying d3 or d5 mutants should prioritize GA5 over GA3 to obtain measurable growth responses.
Flower Induction in Pharbitis nil
For experiments requiring flower formation induction in Pharbitis nil, GA5 provides superior efficacy compared to GA3, ranking in the top activity tier (GA2 = GA4 = GA5) while GA3 shows substantially lower flower-promoting activity at 0.5 μg dosage [2]. GA5 also demonstrates decoupling of flower formation activity from shoot elongation activity, making it particularly valuable for studies separating these developmental processes.
Gibberellin Precursor Tracing in Prunus
In apricot immature seeds, GA5 undergoes extensive metabolism with only 5% remaining after 4 days and is converted to GA1, GA3, and GA6 as major free metabolites [3]. This establishes GA5 as a key metabolic precursor in Prunus species. Procurement of radiolabeled or unlabeled GA5 is essential for tracer studies examining GA metabolic flux and precursor-product relationships in stone fruits and related systems.
Gibberellin Method Development and QC
GA5 is supplied as a fully characterized reference standard compliant with regulatory guidelines, suitable for analytical method development, method validation, and QC applications . Given its high detection sensitivity in the Avena first-leaf bioassay (10^-10 to 10^-11 g/mL, matching GA1 and GA4) [4], GA5 serves as an effective calibration standard for low-abundance GA detection and quantification protocols in plant extract analysis.
Grape Yield and Quality Enhancement
A patented method (WO2017/161453A1) describes the use of GA5 at concentrations of 5 mg/L to 50 mg/L applied to developing grape berry bunches between 60 and 30 days before veraison to increase harvest yield via increased berry numbers per bunch while enhancing grape quality [5]. This specific agricultural application of GA5 for wine grape production represents a commercially validated use case where substitution with other GAs may not achieve equivalent efficacy outcomes.
Application
Selection Property
Validation Focus
Maize dwarf mutant signaling studies
Genotype-dependent GA activity profile
Growth response in d3/d5 vs. d1 mutant bioassays
Pharbitis nil flower induction studies
Flower formation vs. shoot elongation decoupling
Flower induction response at low-dose application
Prunus GA metabolic precursor tracing
Metabolic stability and conversion profile
Precursor-product relationship via tracer studies
Low-abundance GA analytical detection
Bioassay detection sensitivity tier
Calibration for trace GA quantification in plant extracts
Grape berry development and yield research
Berry set and quality enhancement activity
Application timing and dosage optimization studies
[1] Wittwer, S. H., & Bukovac, M. J. (1962). Quantitative and qualitative differences in plant response to the gibberellins. American Journal of Botany, 49(5), 524-529. View Source
[2] Japanese Society for Horticultural Science. (1977). Difference in effectiveness of various gibberellins on shoot elongation and flower formation in Pharbitis nil Chois. Journal of the Japanese Society for Horticultural Science, 46(1), 117-122. View Source
[3] de Bottini, G. A., Bottini, R., Koshioka, M., Pharis, R. P., & Coombe, B. G. (1987). Metabolism of [3H]gibberellin A5 by immature seeds of apricot (Prunus armeniaca L.). Plant Physiology, 83(1), 137-142. View Source
[4] Oxford Journals. (n.d.). Activity of gibberellins A1 to A9 in the Avena first-leaf bioassay, and location after chromatography. Retrieved from oxfordjournals.org View Source
[5] Berli, F. J., Pharis, R. P., Bottini, A. R., & Alonso, R. E. (2017). Use of gibberellin A5 to increase the yield and quality of grapes. WO2017/161453A1. UTI Limited Partnership. View Source
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